molecular formula C13H9BrN2O3S B12733064 Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- CAS No. 130421-40-8

Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl-

Cat. No.: B12733064
CAS No.: 130421-40-8
M. Wt: 353.19 g/mol
InChI Key: UAMAFWYDIAYRFR-UHFFFAOYSA-N
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Description

Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- is a complex organic compound with the molecular formula C13H9BrN2O3S It contains a benzene ring, a butanamide group, a bromine atom, and a thiazole ring, making it a unique and versatile molecule

Preparation Methods

The synthesis of Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- involves multiple steps, typically starting with the preparation of the thiazole ring and the subsequent introduction of the bromine atom and other functional groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Benzenebutanamide, 4-bromo-alpha,gamma-dioxo-N-2-thiazolyl- can be compared with other similar compounds, such as:

Properties

CAS No.

130421-40-8

Molecular Formula

C13H9BrN2O3S

Molecular Weight

353.19 g/mol

IUPAC Name

4-(4-bromophenyl)-2,4-dioxo-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C13H9BrN2O3S/c14-9-3-1-8(2-4-9)10(17)7-11(18)12(19)16-13-15-5-6-20-13/h1-6H,7H2,(H,15,16,19)

InChI Key

UAMAFWYDIAYRFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(=O)NC2=NC=CS2)Br

Origin of Product

United States

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